molecular formula C4H12N2O B3380796 1-(N-methyl-hydrazino)-propan-2-ol CAS No. 20570-10-9

1-(N-methyl-hydrazino)-propan-2-ol

Cat. No. B3380796
CAS RN: 20570-10-9
M. Wt: 104.15 g/mol
InChI Key: FEYHGPPSQCQBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(N-methyl-hydrazino)-propan-2-ol” is a derivative of hydrazine. Hydrazines are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire . They are used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .


Synthesis Analysis

Hydrazines can be synthesized through various methods. One method involves the electrophilic amination of primary aliphatic and aromatic amines . Another method involves the direct reductive alkylation of hydrazine derivatives with α-picoline-borane .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Hydrazines are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .

Mechanism of Action

The mechanism of action for hydrazines involves the Wolff-Kishner Reduction, which represents a general method for converting aldehydes and ketones into alkanes .

Safety and Hazards

Hydrazines are highly reactive and easily catch fire . Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

1-[amino(methyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-4(7)3-6(2)5/h4,7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYHGPPSQCQBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-methyl-hydrazino)-propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-methyl-hydrazino)-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(N-methyl-hydrazino)-propan-2-ol
Reactant of Route 3
1-(N-methyl-hydrazino)-propan-2-ol
Reactant of Route 4
1-(N-methyl-hydrazino)-propan-2-ol
Reactant of Route 5
1-(N-methyl-hydrazino)-propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(N-methyl-hydrazino)-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.